NITD-916

Description

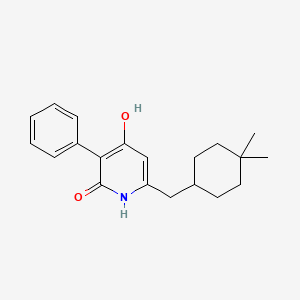

The exact mass of the compound 6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25NO2 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

6-[(4,4-dimethylcyclohexyl)methyl]-4-hydroxy-3-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C20H25NO2/c1-20(2)10-8-14(9-11-20)12-16-13-17(22)18(19(23)21-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H2,21,22,23) |

InChI Key |

WKDRRKVUJLNFSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CC2=CC(=C(C(=O)N2)C3=CC=CC=C3)O)C |

Synonyms |

6-((4,4-dimethylcyclohexyl)methyl)-4-hydroxy-3-phenylpyridin-2(1H)-one |

Origin of Product |

United States |

Foundational & Exploratory

NITD-916: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD-916 is a potent, orally bioavailable antitubercular agent belonging to the 4-hydroxy-2-pyridone class of molecules. Its primary mechanism of action is the direct inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3][4] By disrupting mycolic acid synthesis, this compound compromises the structural integrity of the cell envelope, leading to bacterial death.[1][3] A key advantage of this compound is its activity against isoniazid-resistant strains of Mycobacterium tuberculosis, as it does not require metabolic activation by the catalase-peroxidase KatG, a common route for isoniazid resistance.[5][6]

Core Mechanism: Direct Inhibition of InhA

The molecular basis of this compound's activity lies in its ability to form a stable ternary complex with the InhA enzyme and its cofactor, NADH.[1] This high-affinity binding event effectively blocks the substrate-binding pocket of InhA, preventing its interaction with long-chain enoyl-ACP substrates.[1] The enzymatic function of InhA is to catalyze the final, rate-limiting step in each cycle of fatty acid elongation within the FAS-II pathway. The inhibition of this crucial step halts the production of the meromycolate chain of mycolic acids, leading to a rapid cessation of cell wall biosynthesis and subsequent loss of bacterial viability.[1][3]

Visualizing the Mechanism and Experimental Procedures

To elucidate the mechanism of action and preclinical efficacy of this compound, a series of biochemical and microbiological assays are employed. The following diagrams illustrate the inhibitory pathway and a standard experimental workflow.

Caption: Inhibition of the mycolic acid synthesis pathway by this compound.

Caption: Experimental workflow for determining the MIC of this compound.

Quantitative Data

The following table summarizes key quantitative parameters for this compound activity against various mycobacterial species and its enzymatic target.

| Parameter | Target Organism/Enzyme | Value | Reference(s) |

| IC₅₀ | M. tuberculosis InhA | 570 nM | [1] |

| MIC₅₀ | M. tuberculosis | 50 nM | [1] |

| MIC Range | Multidrug-Resistant M. tuberculosis | 0.04 - 0.16 µM | [1] |

| MIC₅₀ | M. abscessus (clinical isolates) | 0.125 mg/L | [7] |

| MIC₉₀ | M. abscessus (clinical isolates) | 1 mg/L | [7] |

| Frequency of Resistance | M. tuberculosis H37Rv | 8.5 × 10⁻⁷ to 2.6 × 10⁻⁷ | [5] |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined by the broth microdilution method in 96-well plates. A two-fold serial dilution of this compound is prepared in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). A standardized inoculum of the mycobacterial strain to be tested is added to each well. The plates are sealed and incubated at 37°C. After a period of 7 to 14 days, depending on the growth rate of the species, the wells are inspected for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Intracellular Activity in Macrophage Models

To evaluate the ability of this compound to kill mycobacteria residing within host cells, a macrophage infection model is utilized.[3][8]

-

Infection: A monolayer of cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages) is infected with a suspension of mycobacteria at a specific multiplicity of infection (MOI).

-

Removal of Extracellular Bacteria: After a 4-hour incubation period to allow for phagocytosis, the cell monolayer is washed, and fresh medium containing a low concentration of a non-penetrating antibiotic (e.g., amikacin) is added for a short duration to eliminate any remaining extracellular bacteria.[3]

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound.

-

Quantification: At various time points (e.g., 0, 1, and 3 days post-treatment), the macrophages are lysed with a gentle detergent to release the intracellular bacteria.[3] The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H10).

-

Analysis: After incubation, colony-forming units (CFUs) are counted to determine the intracellular bacterial load. A reduction in CFUs in this compound-treated cells compared to untreated controls indicates intracellular bactericidal or bacteriostatic activity.

In Vivo Efficacy in Mouse Infection Models

The therapeutic potential of this compound is assessed in animal models, typically in mice with acute or chronic pulmonary mycobacterial infections.[1][8]

-

Infection: Mice (e.g., BALB/c strain) are infected via an aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.[1]

-

Treatment: Treatment with this compound, administered orally once daily, is initiated at a predetermined time post-infection (e.g., 1 day for acute models, several weeks for chronic models).[1]

-

Evaluation: After a defined treatment period (e.g., 14 days or 1 month), mice are euthanized.[1][8] The lungs and spleens are aseptically removed, homogenized, and the bacterial burden is quantified by plating serial dilutions of the homogenates and counting CFUs.[1][8] Efficacy is measured by the log₁₀ reduction in bacterial load compared to untreated control animals.[1][8]

Mechanisms of Resistance

Resistance to this compound is primarily associated with single nucleotide polymorphisms (SNPs) within the inhA gene.[2][5] These mutations are often located in or near the substrate-binding site or the NADH-binding pocket of the InhA protein.[5] Such mutations can reduce the binding affinity of this compound to its target, thereby conferring resistance. A secondary mechanism of resistance involves mutations in the promoter region of the fabG1-inhA operon, which can lead to the overexpression of the InhA enzyme.[5] Importantly, this compound remains effective against isolates with mutations in katG, the activator of isoniazid, highlighting its potential utility in treating isoniazid-resistant tuberculosis.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. An enoyl-ACP reductase inhibitor, this compound, expresses anti- Mycobacterium abscessus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

NITD-916: A Technical Guide to a Direct InhA Inhibitor for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NITD-916, a potent and orally active direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation. Visualizations of the relevant biological pathway and experimental workflows are included to facilitate understanding.

Core Concepts and Mechanism of Action

This compound is a 4-hydroxy-2-pyridone derivative that directly targets InhA, a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[2] Unlike the frontline anti-tuberculosis drug isoniazid, which is a prodrug requiring activation by the catalase-peroxidase KatG, this compound does not require metabolic activation.[3]

The inhibitory action of this compound involves the formation of a ternary complex with InhA and its cofactor, the reduced form of nicotinamide adenine dinucleotide (NADH).[1][4] This complex effectively blocks the fatty acyl substrate binding pocket of InhA, thereby preventing the elongation of fatty acid chains.[1] The ultimate consequence of InhA inhibition is the disruption of mycolic acid biosynthesis, leading to a compromised cell wall and subsequent bacterial cell death.[1][2] This direct mechanism of action allows this compound to be active against isoniazid-resistant M. tuberculosis strains that harbor mutations in the katG gene.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Organism/System | Reference |

| IC50 | 570 nM | Purified M. tuberculosis InhA | [1][6] |

| MIC50 | 50 nM | M. tuberculosis H37Rv | [4] |

| MIC Range (MDR-Mtb) | 0.04 - 0.16 µM | Multi-drug resistant M. tuberculosis strains | [4] |

| MIC50 (vs. Isoniazid) | 40 - 160 nM | Multi-drug resistant Mycobacterium strains | [6] |

| MIC50 (vs. PA-824) | 40 - 160 nM | Multi-drug resistant Mycobacterium strains | [6] |

| Frequency of Resistance | 1 x 10-8 | M. tuberculosis | [7] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis

| Animal Model | M. tuberculosis Strain | Dosage | Administration | Treatment Duration | Outcome | Reference |

| BALB/c mice | H37Rv | 100 mg/kg | Oral (p.o.), daily | 1 month | 0.95 log reduction in bacterial burden in the lungs | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro InhA Enzyme Inhibition Assay

This protocol is a generalized procedure based on common methods for assessing InhA inhibition.

Materials:

-

Purified recombinant M. tuberculosis InhA

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

This compound

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)[8]

-

DMSO (for dissolving this compound)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADH, and the desired concentration of this compound or DMSO (vehicle control).

-

Add the purified InhA enzyme to each well and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., DD-CoA).

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

In Vivo Mouse Model of Tuberculosis Infection

This protocol outlines the methodology for assessing the efficacy of this compound in a murine model of tuberculosis.

Materials:

-

BALB/c mice[4]

-

Mycobacterium tuberculosis H37Rv[4]

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Aerosol infection chamber (optional, for low-dose aerosol infection)

-

Oral gavage needles

-

Middlebrook 7H10 or 7H11 agar plates

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

-

Tissue homogenizer

Procedure:

-

Infection: Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.[10] Alternatively, intravenous or intranasal infection can be performed.[4][10]

-

Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), begin treatment. Prepare a formulation of this compound in the vehicle for oral administration.

-

Administer this compound (e.g., 100 mg/kg) or the vehicle control to the mice daily via oral gavage for the specified treatment duration (e.g., 1 month).[4]

-

Assessment of Bacterial Burden: At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS with 0.05% Tween 80.

-

Prepare serial dilutions of the lung homogenates in the same buffer.

-

Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) on the plates to determine the bacterial load in the lungs.[2][4]

-

Compare the CFU counts from the this compound treated group to the vehicle-treated control group to determine the reduction in bacterial burden.

Mycolic Acid Synthesis Inhibition Assay

This protocol describes a method to assess the impact of this compound on mycolic acid biosynthesis using radiolabeling.

Materials:

-

Mycobacterium species (e.g., M. tuberculosis, M. smegmatis)

-

Middlebrook 7H9 broth with appropriate supplements

-

This compound

-

[1-14C]acetic acid

-

Saponification reagent (e.g., 5% potassium hydroxide in 2-methoxyethanol)[11]

-

Acidification reagent (e.g., 20% sulfuric acid)[11]

-

Methylating agent (e.g., methyl iodide)

-

Organic solvents (e.g., diethyl ether, dichloromethane, hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing chambers

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Grow a mid-log phase culture of the mycobacterial species.

-

Treat the culture with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 24 hours).

-

Add [1-14C]acetic acid to the cultures and incubate for a further period (e.g., 8-24 hours) to allow for incorporation into fatty acids and mycolic acids.

-

Harvest the bacterial cells by centrifugation and wash them.

-

Saponification and Methylation: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze the lipids.[11]

-

After cooling, acidify the mixture and extract the mycolic acids with an organic solvent like diethyl ether.[11]

-

Methylate the extracted mycolic acids using a methylating agent to form mycolic acid methyl esters (MAMEs).

-

TLC Analysis: Spot the extracted and methylated lipids onto a silica TLC plate.

-

Develop the TLC plate in a solvent system appropriate for separating MAMEs (e.g., a non-polar solvent system like hexane:ethyl acetate).[1]

-

Visualization: Dry the TLC plate and visualize the radiolabeled MAMEs using a phosphorimager or by exposing the plate to X-ray film.

-

A reduction in the intensity of the MAME bands in the this compound-treated samples compared to the control indicates inhibition of mycolic acid biosynthesis.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.

Experimental Workflow

Caption: Workflow for Assessing the In Vivo Efficacy of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development: Source Data - University College London - Figshare [rdr.ucl.ac.uk]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. Impaired Succinate Oxidation Prevents Growth and Influences Drug Susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CRISPR interference identifies vulnerable cellular pathways with bactericidal phenotypes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

The Structure-Activity Relationship of NITD-916: A Technical Guide to a Novel Class of InhA Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD-916 is a potent, orally active antitubercular agent belonging to the 4-hydroxy-2-pyridone class of compounds. It has demonstrated significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of action of this compound is the direct inhibition of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids. These mycolic acids are essential components of the unique and protective mycobacterial cell wall. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound directly binds to InhA, thus bypassing a common mechanism of isoniazid resistance. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Core Structure and Mechanism of Action

This compound is a 4-hydroxy-2-pyridone derivative.[1] Its inhibitory activity is achieved by forming a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the fatty acyl substrate binding pocket.[1] This inhibition disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, cell death.[1]

The logical relationship of this compound's mechanism of action is outlined below:

Structure-Activity Relationship of 4-Hydroxy-2-pyridone Analogs

The exploration of the 4-hydroxy-2-pyridone scaffold has revealed key structural features that are critical for its antimycobacterial potency. The following table summarizes the in vitro activity of this compound and its analogs against M. tuberculosis H37Rv and the InhA enzyme.

| Compound | R3 Substitution | R6 Substitution | Mtb MIC (µM) | InhA IC50 (µM) |

| This compound | Phenyl | 4,4-dimethylcyclohexylmethyl | 0.05 | 0.57 |

| NITD-564 | Phenyl | 4-tert-butylcyclohexyl | 0.16 | 0.59 |

| NITD-529 | Phenyl | Isobutyl | 1.54 | 9.60 |

| NITD-716 | m-chlorophenyl | Isobutyl | 1.9 | 1.8 |

| NITD-520 | p-chlorophenyl | Isobutyl | >20 | >50 |

| NITD-560 | Phenyl (4-methoxy on pyridone) | Isobutyl | >20 | >50 |

Key SAR Observations:

-

R6 Position: The lipophilicity and bulk of the substituent at the R6 position are critical for potent activity. Replacing the isobutyl group (NITD-529) with larger cycloalkyl groups like 4-tert-butylcyclohexyl (NITD-564) and 4,4-dimethylcyclohexylmethyl (this compound) significantly improves the whole-cell activity.[2]

-

R3 Position: Substitution on the phenyl ring at the R3 position influences activity. A meta-chloro substitution (NITD-716) is tolerated, whereas a para-chloro substitution (NITD-520) leads to a loss of activity.[1]

-

4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its replacement with a methoxy group (NITD-560) results in a complete loss of both whole-cell and enzymatic activity.[1]

Experimental Protocols

InhA Enzymatic Assay

This assay measures the inhibition of InhA activity by monitoring the oxidation of NADH to NAD+ spectrophotometrically.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

NADH Stock Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically 250 µM.[3]

-

Substrate Stock Solution: Prepare a stock solution of trans-2-dodecenoyl-CoA (DD-CoA) in the assay buffer. The final concentration in the assay is typically 25 µM.[3]

-

InhA Enzyme: Purify recombinant InhA and prepare a stock solution in the assay buffer. The final concentration in the assay is typically 10-100 nM.[3]

-

Test Compound: Prepare serial dilutions of this compound or its analogs in DMSO.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, NADH, and the test compound to each well.

-

Add the InhA enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DD-CoA substrate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis by using the redox indicator Alamar Blue to measure cell viability.

Detailed Protocol:

-

Plate Setup:

-

In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to each well.

-

Prepare two-fold serial dilutions of the test compound in the wells.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7 days.

-

-

Alamar Blue Addition and Reading:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.

-

Mycolic Acid Synthesis Inhibition Assay

This assay measures the effect of a compound on the biosynthesis of mycolic acids by monitoring the incorporation of a radiolabeled precursor, such as [14C]acetate.

Detailed Protocol:

-

Bacterial Culture and Treatment:

-

Grow a culture of M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

-

Treat the culture with the test compound at various concentrations (e.g., 1x and 2x MIC) for a defined period (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [1-14C]acetic acid to each culture and incubate for an additional period (e.g., 8 hours) to allow for incorporation into newly synthesized lipids.

-

-

Lipid Extraction and Saponification:

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.

-

Saponify the extracted lipids using potassium hydroxide to release the fatty acids and mycolic acids.

-

-

Derivatization and Analysis:

-

Acidify the saponified lipids and extract the free fatty acids and mycolic acids.

-

Methylate the acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC).

-

Visualize the radiolabeled lipids by autoradiography or phosphorimaging.

-

-

Data Analysis:

-

Quantify the radioactivity in the spots corresponding to FAMEs and MAMEs.

-

Determine the percentage of inhibition of mycolic acid synthesis by comparing the radioactivity in the MAMEs of treated samples to that of untreated controls.

-

Conclusion

This compound and the broader class of 4-hydroxy-2-pyridones represent a promising new avenue for the development of antitubercular drugs, particularly for the treatment of drug-resistant infections. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to optimize this chemical scaffold and advance new therapies for tuberculosis. The key takeaways from the SAR studies highlight the importance of a bulky, lipophilic group at the R6 position and the essential nature of the 4-hydroxy group on the pyridone core for potent InhA inhibition and whole-cell activity. Further exploration of substitutions at the R3 position and other parts of the molecule may lead to the discovery of next-generation InhA inhibitors with improved efficacy and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of NITD-916: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of NITD-916, a potent anti-tubercular agent. This compound directly inhibits the mycobacterial enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This inhibition leads to the depletion of mycolic acids, essential components of the mycobacterial cell wall, ultimately resulting in bacterial cell death. This document details the biochemical and structural basis of this compound's activity, presents key quantitative data, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with new mechanisms of action. The mycolic acid biosynthesis pathway is a well-validated target for anti-tubercular drugs, as exemplified by the frontline drug isoniazid. However, the requirement for activation by the catalase-peroxidase KatG is a common mechanism of isoniazid resistance. This compound, a 4-hydroxy-2-pyridone derivative, is a direct-acting inhibitor of InhA, bypassing the need for KatG activation and demonstrating efficacy against isoniazid-resistant strains.[1][2]

Molecular Target Identification and Mechanism of Action

The primary molecular target of this compound is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA .[2] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.

The mechanism of action of this compound involves its binding to the InhA enzyme. Biophysical and structural studies have revealed that this compound forms a ternary complex with InhA and its cofactor NADH .[3] This binding occurs within the fatty acyl substrate-binding pocket of InhA, effectively blocking the access of the natural enoyl-ACP substrate.[3] The inhibition of InhA disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids.[3] As mycolic acids are crucial for the integrity and low permeability of the mycobacterial cell wall, their depletion results in bacterial cell death.[3]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 570 nM | Mycobacterium tuberculosis InhA | [3] |

| MIC50 | 50 nM | Mycobacterium tuberculosis H37Rv | [3] |

| MIC Range | 0.04 - 0.16 µM | MDR M. tuberculosis strains | [2] |

| MIC | 0.08 µM | Mycobacterium tuberculosis H37Rv (on solid media) | [4] |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Signaling Pathway and Experimental Workflows

Mycolic Acid Biosynthesis Pathway and Point of Inhibition

The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the role of the FAS-II system and the specific inhibitory action of this compound on InhA.

Caption: Mycolic acid biosynthesis pathway and inhibition by this compound.

Experimental Workflow for InhA Inhibition Assay

This diagram outlines the general workflow for determining the inhibitory activity of this compound against the InhA enzyme.

Caption: Workflow for InhA enzyme inhibition assay.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Caption: Workflow for MIC determination of this compound.

Experimental Protocols

Recombinant InhA Expression and Purification

This protocol describes the expression of M. tuberculosis InhA in E. coli and its subsequent purification.

-

Transformation: The inhA gene is cloned into an expression vector and transformed into a suitable E. coli expression strain, such as BL21(DE3)pLysS.[5]

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

-

Induction of Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[5][6]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 M NaCl, 10% glycerol, 20 mM imidazole).[6] The cells are lysed by sonication or other mechanical means, and the cell debris is removed by centrifugation.[5]

-

Affinity Chromatography: The soluble lysate containing the His-tagged InhA is loaded onto a nickel-affinity chromatography column (e.g., HiTrap IMAC).[5][6] The column is washed with the lysis buffer to remove unbound proteins.

-

Elution: The bound InhA is eluted from the column using a high concentration of imidazole (e.g., 250-500 mM).[5][6]

-

Tag Cleavage and Further Purification (Optional): If the expression construct includes a cleavable tag, the tag can be removed by incubation with a specific protease. Further purification steps, such as size-exclusion chromatography, can be performed to achieve higher purity.[6]

-

Protein Concentration and Storage: The purified protein is concentrated and stored in an appropriate buffer at -80°C.

InhA Enzyme Inhibition Assay

This protocol outlines the procedure for measuring the inhibitory effect of this compound on InhA activity.

-

Reagent Preparation:

-

Assay Buffer: 30 mM PIPES, pH 7.5, 50 mM NaCl, 0.1 mM EDTA.[6]

-

NADH Solution: Prepare a stock solution of NADH in the assay buffer. The final concentration in the assay is typically around 250 µM.[7]

-

InhA Solution: Dilute the purified InhA in the assay buffer to the desired final concentration (e.g., 100 nM).[6]

-

Substrate Solution: Prepare a stock solution of a suitable InhA substrate, such as 2-trans-octenoyl-CoA. The final concentration in the assay is typically around 1.5 mM.[6]

-

This compound Solution: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., 1%).[7]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADH solution, and the this compound dilutions (or DMSO for the control).

-

Add the InhA solution to each well and pre-incubate for 10 minutes at room temperature.[6]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate reader. This corresponds to the oxidation of NADH to NAD+.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using the agar dilution method.

-

Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[4] Prepare a series of plates containing two-fold serial dilutions of this compound. A drug-free control plate should also be prepared.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then prepare further dilutions to obtain the desired inoculum size.

-

Inoculation: Spot 5-10 µL of the prepared bacterial suspension onto the surface of the this compound-containing and control agar plates.[4]

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 3-4 weeks.[4]

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. tuberculosis.[4]

Crystallography of the InhA-NITD-916-NADH Ternary Complex

This protocol provides an overview of the steps involved in obtaining the crystal structure of the InhA-NITD-916-NADH complex.

-

Protein Preparation: Purify InhA as described in section 5.1.

-

Complex Formation: Incubate the purified InhA with a molar excess of NADH and this compound.

-

Crystallization:

-

The ternary complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.

-

A reported crystallization condition for a similar InhA complex involves using 0.2 M lithium sulfate and 20% (w/v) PEG 3350 as precipitants.[8] The specific conditions for the this compound complex may require further optimization.

-

-

Data Collection:

-

Crystals are cryo-protected (e.g., with 20% ethylene glycol) and flash-cooled in liquid nitrogen.[8]

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known InhA structure as a search model.

-

The model is refined against the diffraction data, and the electron density for the bound NADH and this compound is interpreted.

-

Conclusion

This compound is a potent and specific inhibitor of Mycobacterium tuberculosis InhA. Its direct-acting mechanism, which circumvents the common resistance pathway to isoniazid, makes it a promising candidate for further development in the fight against tuberculosis. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of anti-tubercular drug discovery and development. The structural insights into the InhA-NITD-916 interaction offer a foundation for the rational design of next-generation InhA inhibitors.

References

- 1. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of resistance against this compound, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

NITD-916: A Technical Guide on a Novel Inhibitor of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics with alternative mechanisms of action. NITD-916, a 4-hydroxy-2-pyridone derivative, has emerged as a promising anti-tubercular agent. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of tuberculosis.

Introduction

This compound is an orally active, potent, direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[2][3] Unlike the frontline anti-tubercular drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound directly targets InhA, thereby circumventing a common mechanism of isoniazid resistance.[4]

Mechanism of Action

This compound exerts its bactericidal effect by specifically inhibiting the enzymatic activity of InhA. It forms a ternary complex with InhA and the cofactor nicotinamide adenine dinucleotide (NADH), effectively blocking the substrate-binding pocket of the enzyme.[1] This inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acids and the accumulation of long-chain fatty acids.[5] The ultimate consequence is a compromised cell wall integrity, leading to bacterial cell death.

Signaling Pathway of Mycolic Acid Synthesis Inhibition

The following diagram illustrates the mycolic acid biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against Mycobacterium tuberculosis and other mycobacteria.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Value | Reference Strain | Notes |

| IC50 (InhA) | 570 nM | - | Enzymatic inhibition assay.[1] |

| MIC50 | 50 nM | M. tb H37Rv | Minimum Inhibitory Concentration for 50% of strains. |

| MIC Range (MDR-TB) | 0.04 - 0.16 µM | Multi-drug resistant clinical isolates | Demonstrates activity against resistant strains.[1] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Dosage & Administration | Treatment Duration | Outcome |

| BALB/c Mice (M. tb H37Rv infected) | 100 mg/kg; oral (p.o.); daily | 1 month | 0.95 log reduction in bacterial burden in the lungs.[6] |

| Mouse Model (M. abscessus infected) | 100 mg/kg | 14 days | 5.6 log10 CFU reduction in bacterial load in lung tissue.[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mycobacterium.

Method: Broth Microdilution Method.

Materials:

-

96-well microtiter plates

-

Mycobacterium culture (e.g., M. tb H37Rv)

-

Growth media: Cation-adjusted Mueller-Hinton Broth (CaMHB) or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[8]

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Isoniazid)

-

Negative control (media only)

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate growth medium in the 96-well plates.

-

Inoculate a standardized suspension of the Mycobacterium strain into each well.

-

Incubate the plates at 37°C. Incubation times vary depending on the species (e.g., 2 weeks for M. bovis BCG).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

InhA Enzymatic Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against the purified InhA enzyme.

Method: Spectrophotometric assay monitoring NADH oxidation.[9]

Materials:

-

Purified InhA enzyme

-

NADH

-

Substrate: 2-trans-dodecenoyl-coenzyme A (DD-CoA)

-

Assay buffer: 30 mM PIPES, pH 6.8

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADH, and DD-CoA.

-

Add varying concentrations of this compound to the reaction mixture. The final DMSO concentration should be kept low (e.g., 1% v/v) to avoid enzyme inhibition.

-

Initiate the reaction by adding a defined concentration of the InhA enzyme (e.g., 50 nM).

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., 10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound.

Mycolic Acid Synthesis Inhibition Assay

Objective: To assess the effect of this compound on mycolic acid biosynthesis in whole mycobacterial cells.

Method: Radiolabeling with [14C]acetate followed by lipid extraction and analysis.[5][8]

Materials:

-

Mycobacterium culture

-

Growth medium

-

This compound

-

[14C]acetate

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

TLC plates and developing solvents (e.g., hexane/ethyl acetate)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow a mid-log phase culture of Mycobacterium.

-

Treat the culture with varying concentrations of this compound for a defined period.

-

Add [14C]acetate to the culture and incubate to allow for metabolic labeling of lipids.

-

Harvest the cells and extract the total lipids using appropriate organic solvents.

-

Analyze the lipid extracts by thin-layer chromatography (TLC) to separate different lipid species, including mycolic acid methyl esters (MAMEs) and fatty acid methyl esters (FAMEs).

-

Visualize the radiolabeled lipids using a phosphorimager or autoradiography to assess the dose-dependent inhibition of mycolic acid synthesis.

Intracellular Activity in Macrophages

Objective: To evaluate the efficacy of this compound against intracellular mycobacteria residing within macrophages.

Method: Macrophage infection assay.

Materials:

-

Macrophage cell line (e.g., THP-1 human monocytic cells)

-

Mycobacterium culture

-

Cell culture medium

-

This compound

-

Gentamicin or Amikacin to kill extracellular bacteria

-

Lysis buffer (e.g., sterile water with saponin)

-

Agar plates for CFU enumeration

Procedure:

-

Differentiate THP-1 monocytes into macrophages.

-

Infect the macrophage monolayer with Mycobacterium at a specific multiplicity of infection (MOI), for instance, 5:1, for a few hours (e.g., 4 hours).[8]

-

Wash the cells to remove non-phagocytosed bacteria and treat with an antibiotic (e.g., 25 µg/mL Amikacin for 2 hours) to eliminate remaining extracellular bacteria.[8]

-

Treat the infected macrophages with different concentrations of this compound.

-

At various time points post-infection, lyse the macrophages to release intracellular bacteria.

-

Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable bacteria (colony-forming units, CFU).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the evaluation of anti-tubercular compounds like this compound.

In Vitro Compound Evaluation Workflow

In Vivo Efficacy Evaluation Workflow

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular agents. Its direct inhibition of InhA, a clinically validated target, and its efficacy against both drug-susceptible and multidrug-resistant strains of M. tuberculosis underscore its potential. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development of this compound and other next-generation InhA inhibitors. A thorough understanding of its mechanism and preclinical performance is crucial for its continued evaluation and potential translation into a clinical candidate for the treatment of tuberculosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. uniprot.org [uniprot.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 9. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NITD-916 Analogs and Derivatives: A New Frontier in Antimycobacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. The 4-hydroxy-2-pyridone class of compounds has emerged as a promising new chemotype, with NITD-916 being a lead candidate. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships (SAR), quantitative data, and detailed experimental protocols. The primary target of this class of compounds is the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. By directly inhibiting InhA, these compounds bypass the common resistance mechanisms associated with the frontline drug isoniazid. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and development of new therapies for tuberculosis.

Introduction

Tuberculosis (TB) remains a major global health threat, and the increasing prevalence of drug-resistant strains necessitates the development of new drugs with novel targets. The mycobacterial cell wall, a complex and unique structure rich in mycolic acids, is an attractive target for drug discovery. Mycolic acids are long-chain fatty acids that are essential for the viability and virulence of Mtb. The biosynthesis of mycolic acids is a multi-step process involving the fatty acid synthase-II (FAS-II) system. One of the key enzymes in this pathway is the enoyl-acyl carrier protein reductase, InhA.

This compound, a 4-hydroxy-2-pyridone derivative, was identified through a high-throughput phenotypic screen against Mtb and has shown potent activity against both drug-sensitive and drug-resistant strains.[1] Unlike isoniazid, a cornerstone of TB therapy that also targets InhA, this compound is a direct inhibitor and does not require activation by the catalase-peroxidase enzyme KatG, thus circumventing a common mechanism of isoniazid resistance.[1][2] This guide delves into the technical details of this compound and its analogs, providing a foundation for further research and development in this promising area.

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

This compound and its analogs exert their antimycobacterial effect by directly inhibiting the InhA enzyme. InhA is an NADH-dependent reductase that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation in the FAS-II system.[1] This system is responsible for synthesizing the long-chain meromycolate precursors of mycolic acids.

The inhibition of InhA by 4-hydroxy-2-pyridones is dependent on the presence of the cofactor NADH.[1] this compound binds to the InhA-NADH complex, forming a stable ternary complex that blocks the substrate-binding pocket of the enzyme.[3] This prevents the reduction of the trans-2-enoyl-ACP substrate, thereby halting the elongation of the fatty acid chain. The disruption of mycolic acid biosynthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]

dot

Figure 1: Mycolic Acid Biosynthesis Pathway and the Target of this compound.

Quantitative Data and Structure-Activity Relationships (SAR)

The development of this compound has been guided by extensive SAR studies to optimize its antimycobacterial potency and pharmacokinetic properties. The 4-hydroxy-2-pyridone core is essential for activity, with modifications at the R3 and R6 positions of the pyridone ring significantly influencing the compound's efficacy.

Table 1: In Vitro Activity of this compound and Analogs against M. tuberculosis H37Rv

| Compound | R3 Substitution | R6 Substitution | MIC (µM) | InhA IC₅₀ (µM) |

| NITD-529 | Phenyl | Isobutyl | 1.54 | 9.60 |

| NITD-564 | Phenyl | Cyclohexylmethyl | 0.16 | 0.59 |

| This compound | Phenyl | (4,4-dimethylcyclohexyl)methyl | 0.05 | 0.57 |

| NITD-560 | Phenyl | Cyclohexylmethyl (4-methoxy) | >20 | >20 |

| NITD-520 | p-chlorophenyl | Isobutyl | >20 | >20 |

| NITD-716 | m-chlorophenyl | Isobutyl | 0.16 | ND |

Data compiled from Manjunatha et al., 2015.[1] ND: Not Determined

SAR Summary:

-

R6 Position: The lipophilicity and size of the substituent at the R6 position are critical for potent activity. Replacing the initial isobutyl group (NITD-529) with larger cycloalkyl groups, such as cyclohexylmethyl (NITD-564) and particularly (4,4-dimethylcyclohexyl)methyl (this compound), led to a significant increase in potency against Mtb.[5][6]

-

R3 Position: The nature and position of substituents on the R3 phenyl ring also impact activity. While a meta-chloro substitution (NITD-716) is tolerated, a para-chloro substitution (NITD-520) results in a loss of activity.[1]

-

4-Hydroxy Group: The 4-hydroxy group on the pyridone core is essential for activity. Its methylation (e.g., in NITD-560) leads to a complete loss of both cellular and enzymatic activity, likely due to its role in binding to the InhA active site.[1]

Table 2: In Vitro Activity of this compound against Drug-Resistant Mtb and Other Mycobacterial Species

| Organism | Strain | Resistance Profile | MIC (µM) |

| M. tuberculosis | MDR 1-6 | MDR | 0.04 - 0.16 |

| M. abscessus | ATCC 19977 | - | 0.125 (mg/L) |

| M. fortuitum | ATCC 6841 | - | 0.04 (µg/mL) |

Data compiled from Manjunatha et al., 2015[1], Kaushik et al., 2023[7], and Roquet-Banères et al., 2023[8].

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (%) |

| Mouse | 25 | p.o. | 39.23 | 2 | 239 | 66 |

Data from Kaushik et al., 2023.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Synthesis of 4-Hydroxy-2-Pyridone Derivatives (General Procedure)

The synthesis of 4-hydroxy-2-pyridone derivatives generally involves the condensation of a β-ketoester with an amine, followed by cyclization. While a specific protocol for this compound is not publicly detailed, a general approach based on published syntheses of similar compounds is outlined below.

dot

Figure 2: General Synthetic Workflow for 4-Hydroxy-2-Pyridone Derivatives.

Protocol:

-

Enamine Formation: React a suitable β-ketoester with an appropriate amine (e.g., a derivative of benzylamine) in a suitable solvent such as toluene or ethanol, often with a catalytic amount of acid. The reaction is typically heated to drive off water and promote the formation of the enamine intermediate.

-

Cyclization: The enamine intermediate is then cyclized to form the 4-hydroxy-2-pyridone ring. This can be achieved through various methods, such as a Dieckmann condensation or by reacting with a malonate derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to yield the final 4-hydroxy-2-pyridone derivative.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method in a 96-well plate format.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% oleic acid-albumin-dextrose-catalase (OADC) in a 96-well plate.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase, and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

InhA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., PIPES), the InhA enzyme, and NADH.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-octenoyl-CoA (OCoA).

-

Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the compound concentration.

Mycolic Acid Biosynthesis Inhibition Assay

This assay determines the effect of the compound on the synthesis of mycolic acids in whole mycobacterial cells using metabolic labeling with a radioactive precursor.

dot

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. InhA Inhibitor, this compound [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An enoyl-ACP reductase inhibitor, this compound, expresses anti-Mycobacterium abscessus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of NITD-916: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-916 is a novel, orally bioavailable small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This document provides a comprehensive overview of the preclinical development of this compound, summarizing key data on its mechanism of action, pharmacokinetics, in vitro and in vivo efficacy, and safety profile. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new anti-tubercular agents. This compound demonstrates potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria by directly inhibiting mycolic acid biosynthesis. Preclinical studies in various models, including cell-based assays and animal infection models, have shown promising efficacy and a favorable safety profile, positioning this compound as a promising candidate for further clinical development.

Mechanism of Action

This compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase, InhA. Unlike the frontline anti-tubercular drug isoniazid (INH), which requires activation by the catalase-peroxidase enzyme KatG, this compound does not require metabolic activation. It binds directly to the InhA enzyme, forming a ternary complex with NADH and blocking the substrate-binding pocket. This inhibition disrupts the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the long-chain fatty acids that are critical components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and subsequent bacterial cell death.

Figure 1: Mechanism of action of this compound.

Data Presentation

Pharmacokinetics

This compound exhibits low to moderate metabolic clearance in mouse and human hepatic microsomes. The compound is orally available.

| Parameter | Species | Value | Reference |

| Metabolic Clearance | Mouse | Low to Moderate | |

| Human | Low to Moderate | ||

| Oral Bioavailability | Mouse | Orally Active |

Further quantitative data on Cmax, Tmax, AUC, and half-life are not publicly available at this time.

In Vitro Efficacy

This compound demonstrates potent in vitro activity against a range of mycobacterial species, including drug-resistant strains.

| Organism | Strain(s) | MIC50 | MIC90 | IC50 | Reference |

| M. tuberculosis | H37Rv | 50 nM | - | - | |

| M. tuberculosis | MDR strains | 0.04 - 0.16 µM | - | - | |

| M. abscessus | Clinical Isolates | 0.125 mg/L | 1 mg/L | - | |

| M. fortuitum | ATCC 6841 | 0.04 µg/mL (in CaMHB) | - | - | |

| M. fortuitum | Clinical Isolates | 0.16 - 0.31 µg/mL | - | - | |

| InhA Enzyme | - | - | - | 570 nM |

In Vivo Efficacy

This compound has demonstrated significant efficacy in reducing bacterial burden in mouse and zebrafish models of mycobacterial infection.

| Animal Model | Infection Strain | Treatment Regimen | Efficacy (CFU Reduction) | Reference |

| Mouse (acute) | M. tuberculosis H37Rv | 100 mg/kg, p.o., daily for 1 month | 0.95 log10 in the lung | |

| Mouse (pulmonary) | M. abscessus | 100 mg/kg for 14 days | 5.6 log10 in lung tissue | |

| Zebrafish | M. fortuitum | Short duration treatments | Significant protection and reduced bacterial burden |

Safety and Toxicology

Preclinical safety assessments indicate that this compound has a favorable safety profile.

| Assay | Result | Reference |

| Mutagenicity (Ames Test) | No mutagenic potential | |

| Cardiotoxicity (hERG Assay) | No cardiotoxicity potential | |

| Cytotoxicity | Very little cytotoxicity to THP-1 cells |

Specific IC50 values against a panel of mammalian cell lines and other detailed toxicology data are not publicly available at this time.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the general procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against mycobacteria.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Microplate Setup: A 96-well microtiter plate is used. Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CaMHB) or other suitable broth.

-

Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plate is sealed and incubated at the appropriate temperature (e.g., 37°C for M. tuberculosis, 30°C for M. fortuitum) for a specified period (typically 7-14 days for slow-growing mycobacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.

Methodological & Application

In Vivo Efficacy of NITD-916 in Murine Models of Mycobacterial Infection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of NITD-916, a potent direct inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), in mouse models of mycobacterial infection. The included protocols are intended to serve as a guide for designing and executing similar preclinical studies.

Introduction

This compound is a 4-hydroxy-2-pyridone derivative that has demonstrated significant antimicrobial activity against various Mycobacterium species, including Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound directly binds to and inhibits InhA, a crucial enzyme in the mycolic acid biosynthesis pathway.[1] This direct mechanism of action allows this compound to bypass a common resistance mechanism to isoniazid.[2] The following sections detail the in vivo efficacy of this compound in established murine infection models and provide protocols for study replication.

Data Presentation: In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been evaluated in mouse models of M. tuberculosis and M. abscessus infection. The key quantitative data from these studies are summarized below.

Table 1: Efficacy of this compound in a Murine Model of Mycobacterium tuberculosis Infection

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Mouse Strain | BALB/c | BALB/c | [1] |

| Bacterial Strain | M. tuberculosis H37Rv | M. tuberculosis H37Rv | [1] |

| Infection Route | Intranasal | Intranasal | [1] |

| Inoculum | 10³ CFU | 10³ CFU | [1] |

| Treatment Dose | N/A | 100 mg/kg | [1] |

| Administration | N/A | Oral (p.o.), daily | [1] |

| Treatment Duration | N/A | 1 month | [1] |

| Efficacy Readout | Baseline bacterial load | 0.95 log reduction in lung bacterial burden | [1] |

Table 2: Efficacy of this compound in a Murine Model of Mycobacterium abscessus Lung Infection

| Parameter | Vehicle Control | This compound Treatment | Reference |

| Mouse Strain | BALB/c (neutropenic) | BALB/c (neutropenic) | [3] |

| Bacterial Strain | M. abscessus CIP 108297 | M. abscessus CIP 108297 | [3] |

| Infection Route | Intranasal | Intranasal | [3] |

| Inoculum | 1 x 10⁶ CFU | 1 x 10⁶ CFU | [3] |

| Treatment Dose | N/A | 100 mg/kg | [2] |

| Administration | N/A | Not specified, likely oral | [2] |

| Treatment Duration | N/A | 14 days | [2] |

| Efficacy Readout | Baseline bacterial load | 5.6 log₁₀ reduction in lung bacterial load | [2] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo efficacy studies.

References

NITD-916: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of NITD-916 in a cell culture setting, focusing on its potent anti-mycobacterial activity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.

Introduction

This compound is a 4-hydroxy-2-pyridone derivative that acts as a direct inhibitor of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4] By directly binding to InhA, this compound blocks the synthesis of mycolic acids, leading to mycobacterial cell death.[2][5] Notably, this compound does not require activation by the catalase-peroxidase enzyme KatG, which is a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid, which also targets the mycolic acid pathway.[6]

Mechanism of Action

This compound forms a ternary complex with the InhA enzyme and its cofactor NADH, effectively blocking the substrate-binding pocket.[2] This inhibition disrupts the fatty acid elongation process necessary for mycolic acid production, thereby compromising the integrity of the mycobacterial cell wall.

Data Presentation

In Vitro Activity of this compound Against Mycobacterium fortuitum

| Strain/Isolate | Broth Medium | MIC (µg/mL)[3] |

| ATCC 6841 | CaMHB | 0.04 |

| ATCC 6841 | 7H9OADC | 0.31 |

| ATCC 6841 | Sauton's + OADC | 0.16 |

| Clinical Isolates (n=9) | CaMHB | 0.16 - 0.31 |

In Vitro Activity of this compound Against Mycobacterium abscessus

| Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |

| All Clinical Isolates (n=194) | 0.125 | 1 | 0.032 - 4 |

| M. abscessus subsp. abscessus | 0.125 | 1 | Not Reported |

| M. abscessus subsp. massiliense | 0.125 | 1 | Not Reported |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from methodologies used to assess the in vitro activity of this compound against various mycobacterial species.

Materials:

-

This compound stock solution (in DMSO)

-

Mycobacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CaMHB) or other appropriate broth media (e.g., 7H9 with OADC supplement)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the chosen broth medium in a 96-well plate. The final concentrations should typically range from 0.015 to 8 µg/mL.

-

Include a positive control (mycobacteria with no drug) and a negative control (broth medium only).

-

Dilute the mycobacterial culture to the appropriate density (e.g., 5 x 105 CFU/mL).

-

Inoculate each well (except the negative control) with the bacterial suspension.

-

Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 30°C for M. fortuitum).

-

After the appropriate incubation period (e.g., 3-5 days), visually inspect the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Intracellular Activity Assay in THP-1 Macrophages

This protocol outlines the assessment of this compound's efficacy against intracellular mycobacteria within a macrophage cell line.[7]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with supplements (FBS, etc.)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Mycobacterial culture

-

This compound

-

Amikacin (or other appropriate antibiotic to kill extracellular bacteria)

-

Sterile water for cell lysis

-

Agar plates for CFU counting

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed the cells in 24-well plates and differentiate into macrophages by treating with PMA for 24-48 hours.

-

Wash the cells to remove PMA and allow them to rest for 24 hours.

-

-

Infection:

-

Infect the differentiated THP-1 macrophages with the mycobacterial suspension at a specific multiplicity of infection (MOI), for example, 5:1 (bacteria to cells).[7]

-

Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.[7]

-

Wash the cells to remove extracellular bacteria.

-

Treat with an antibiotic like amikacin for a short period (e.g., 2 hours) to kill any remaining extracellular bacteria.[7]

-

-

This compound Treatment:

-

Wash the cells again and add fresh medium containing various concentrations of this compound.

-

Include an untreated control (with DMSO vehicle if applicable).

-

-

CFU Determination:

-

At different time points post-infection (e.g., 0, 1, and 3 days), lyse the macrophages with sterile water to release intracellular bacteria.[7]

-

Prepare serial dilutions of the lysate and plate on appropriate agar plates.

-

Incubate the plates until colonies are visible and count the colony-forming units (CFU) to determine the intracellular bacterial load.

-

Concluding Remarks

This compound is a promising anti-mycobacterial agent with a well-defined mechanism of action. The provided protocols for MIC determination and intracellular activity assays serve as a foundation for further investigation into its efficacy in a cell culture setting. It is important to note that while this compound has demonstrated potent activity against mycobacteria, it has shown minimal cytotoxicity to mammalian cells such as THP-1 macrophages.[3] This selectivity makes it an attractive candidate for further drug development. Researchers should adapt these protocols as needed for their specific mycobacterial strains and experimental objectives.

References

- 1. This compound | InhA inhibitor | Anti-tuberculosis | TargetMol [targetmol.com]

- 2. Cancer cell models [horizondiscovery.com]

- 3. In Vitro and In Vivo Efficacy of this compound against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCT116 cells - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for NITD-916 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing and administration of NITD-916, a potent inhibitor of the mycobacterial enoyl-ACP reductase InhA, in various animal models. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own in vivo efficacy experiments.

Mechanism of Action

This compound is a 4-hydroxy-2-pyridone derivative that targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[1] This pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] By inhibiting InhA, this compound effectively blocks mycolic acid biosynthesis, leading to bacterial cell death.[1][2][3] this compound forms a ternary complex with InhA and NADH, preventing the binding of the fatty acyl substrate.[1]

Caption: Mechanism of action of this compound.

Dosing and Administration in Animal Models: Data Summary

The following tables summarize the quantitative data on the dosing and administration of this compound in zebrafish and mouse models for studying mycobacterial infections.

Table 1: Dosing of this compound in Zebrafish Embryo Model (Mycobacterium fortuitum Infection)

| Parameter | Value | Reference |

| Animal Model | Zebrafish Embryos | [2][3] |

| Infecting Agent | Mycobacterium fortuitum | [2][3] |

| Administration Route | Immersion (in embryo medium) | [2] |

| Concentration Range | Up to 0.62 µg/mL | [2] |

| Treatment Duration | Short exposure times | [2][3] |

| Observed Efficacy | Dose-dependent decrease in intracellular bacterial loads, reduced bacterial burden and abscesses, and protection from infection-induced killing. | [2][3] |

Table 2: Dosing of this compound in Mouse Models

| Parameter | M. abscessus Model | M. tuberculosis Model | Reference |

| Animal Model | Mice (specific strain not detailed) | BALB/c Mice | [4][5],[1] |

| Infecting Agent | Mycobacterium abscessus | Mycobacterium tuberculosis H37Rv | [4][5],[1] |